

# Spectroscopic Profile of 2-(Boc-amino)ethanethiol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Boc-amino)ethanethiol

Cat. No.: B107502

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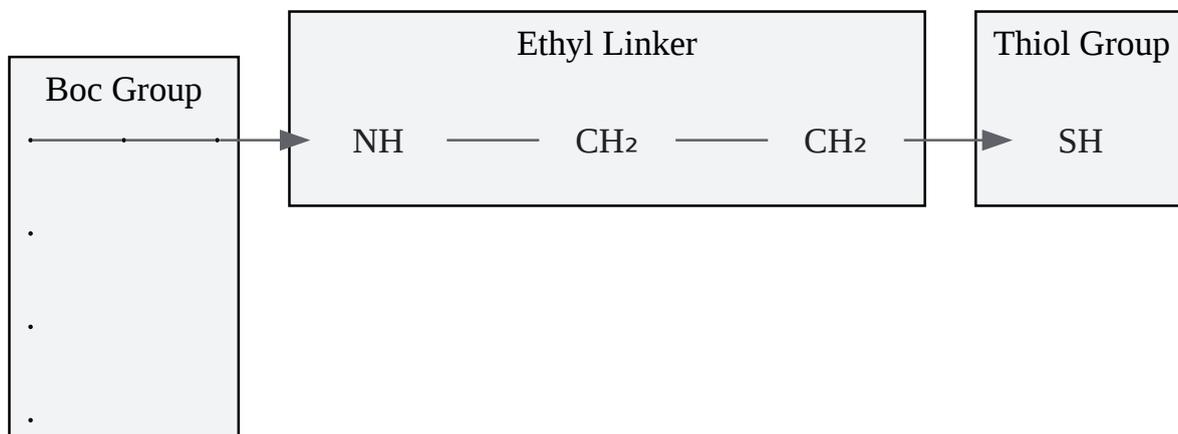
This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Boc-amino)ethanethiol**, a crucial reagent in bioconjugation and drug delivery research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Executive Summary

**2-(Boc-amino)ethanethiol**, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a bifunctional molecule containing a protected amine and a terminal thiol group. This unique structure makes it an invaluable linker in the synthesis of complex biomolecules and drug delivery systems.<sup>[1]</sup> Accurate characterization of this compound is paramount for its effective application. This guide summarizes its key spectroscopic data, providing a foundational reference for its identification and quality control.

## Chemical Structure and Spectroscopic Correlation

The chemical structure of **2-(Boc-amino)ethanethiol** dictates its spectroscopic signature. The presence of the tert-butoxycarbonyl (Boc) protecting group, the ethyl chain, and the thiol functionality gives rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in mass spectrometry.



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**Figure 1:** Chemical structure of **2-(Boc-amino)ethanethiol**.

## Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **2-(Boc-amino)ethanethiol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.0	Broad Singlet	1H	NH
~3.3	Quartet	2H	NH-CH <sub>2</sub> -CH <sub>2</sub> -SH
~2.7	Triplet	2H	NH-CH <sub>2</sub> -CH <sub>2</sub> -SH
~1.4	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~1.3	Triplet	1H	SH

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~156	C=O (Carbamate)
~79	-C(CH <sub>3</sub> ) <sub>3</sub>
~43	NH-CH <sub>2</sub> -CH <sub>2</sub> -SH
~28	-C(CH <sub>3</sub> ) <sub>3</sub>
~24	NH-CH <sub>2</sub> -CH <sub>2</sub> -SH

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Commercial sources confirm that the infrared spectrum of **2-(Boc-amino)ethanethiol** conforms to its structure.<sup>[2]</sup>

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch
~2970	Strong	C-H Stretch (sp <sup>3</sup> )
~2550	Weak	S-H Stretch
~1690	Strong	C=O Stretch (Carbamate)
~1520	Medium	N-H Bend
~1170	Strong	C-O Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Weight	177.26 g/mol	[3]
Exact Mass	177.0823	
Predicted Fragmentation (m/z)	Fragment	
177	[M] <sup>+</sup>	
121	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	
104	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>	
78	[M - Boc] <sup>+</sup>	
60	[CH <sub>2</sub> CH <sub>2</sub> SH] <sup>+</sup>	

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **2-(Boc-amino)ethanethiol**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(Boc-amino)ethanethiol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64.

- Relaxation Delay: 2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled experiment.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

## IR Spectroscopy

- Sample Preparation: For a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

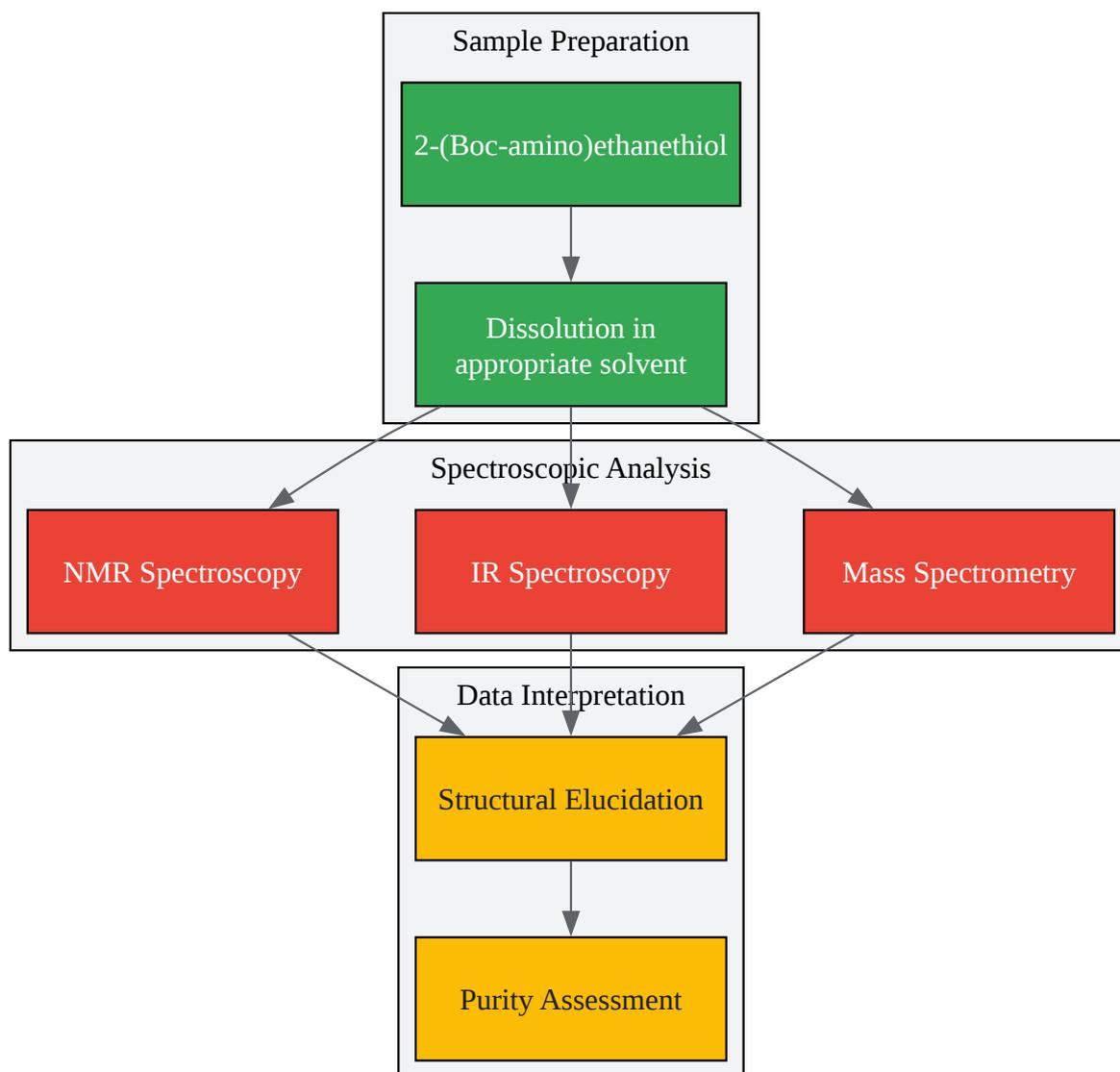
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- Data Acquisition (ESI):
  - Ionization Mode: Positive.
  - Mass Range: m/z 50-500.
  - Capillary Voltage: 3-4 kV.
- Data Acquisition (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 30-300.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

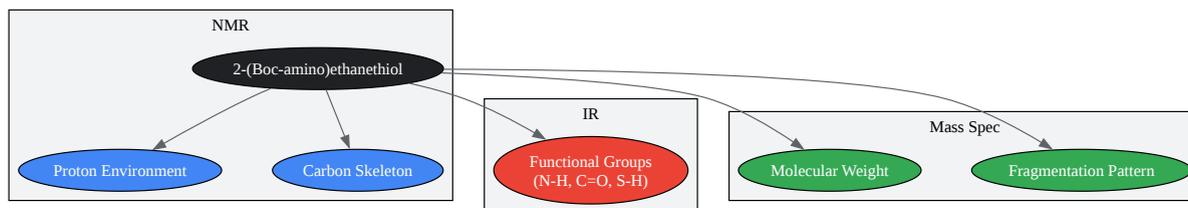
## Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the chemical structure and its spectral features.



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**Figure 2:** General workflow for spectroscopic analysis.



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**Figure 3:** Relationship between structure and spectral data.

## Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of **2-(Boc-amino)ethanethiol**. The predicted NMR and IR data, in conjunction with the known mass spectrometry information, offer a reliable and comprehensive profile for this important chemical entity. Researchers and scientists can utilize this guide as a benchmark for their analytical assessments, ensuring the quality and integrity of their starting materials in complex synthetic applications.

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## References

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